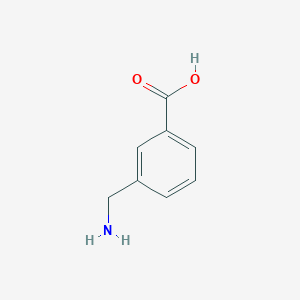

3-(Aminomethyl)benzoic acid

Beschreibung

Historical Context of Aminobenzoic Acid Derivatives in Chemical Sciences

The study of aminobenzoic acid derivatives has a rich history. One of the most well-known isomers, p-aminobenzoic acid (PABA), was identified as early as 1863 and mentioned in chemical literature by 1900. acs.org PABA was once considered a vitamin, designated as vitamin Bx, but is now known to be a precursor in the biosynthesis of folic acid in bacteria. acs.orgresearchgate.net This understanding led to the development of sulfonamide drugs, which are structurally similar to PABA and act as competitive inhibitors of folic acid synthesis in bacteria, demonstrating the early therapeutic importance of understanding aminobenzoic acid derivatives. wikipedia.org

Over the years, various aminobenzoic acid derivatives have been synthesized and studied. For instance, 3-aminobenzoic acid can be prepared through the reduction of 3-nitrobenzoic acid and is utilized in the synthesis of dyes. chemicalbook.com The investigation of different isomers and their derivatives has expanded the chemical toolbox available to scientists, allowing for the fine-tuning of molecular properties for specific applications. The development of synthetic methodologies, such as the catalytic hydrogenation of corresponding nitro compounds, has been crucial in making these compounds more accessible for research. google.comprepchem.com

Academic Significance of 3-(Aminomethyl)benzoic Acid as a Core Structure

The academic significance of this compound lies in its role as a versatile scaffold for constructing larger, more complex molecules. biosynth.com Its structure, featuring a rigid aromatic ring and two reactive functional groups (an amino group and a carboxylic acid), allows for controlled chemical modifications. researchgate.net This makes it an attractive starting material in several areas of academic research.

In the field of peptidomimetics, which involves the design of molecules that mimic the structure and function of peptides, this compound serves as a valuable building block. researchgate.net Its rigid backbone can be incorporated into peptide chains to create more stable structures that are less susceptible to enzymatic degradation. nih.gov For example, a derivative, 4-Amino-3-(aminomethyl)benzoic acid, has been synthesized and used as a building block for pseudopeptides. researchgate.net The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, on the amine of this compound allows for its selective use in peptide synthesis. chemimpex.com

Furthermore, this compound and its derivatives are utilized as scaffolds in combinatorial chemistry to generate libraries of compounds for drug discovery and other applications. researchgate.net The defined orientation of its functional groups allows for the systematic attachment of various chemical moieties, leading to the creation of diverse molecular architectures. This approach has been used to develop molecules that can bind to specific biological targets. researchgate.net Theoretical studies on aminomethylbenzoic acid derivatives have also been conducted to understand their structural and electronic properties, which can aid in the design of new materials with specific characteristics. mdpi.com

The hydrochloride salt of this compound is also commercially available and used in research, highlighting its stability and ease of handling in a laboratory setting. biosynth.comsigmaaldrich.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | nih.gov |

| Molecular Weight | 151.16 g/mol | nih.gov |

| CAS Number | 2393-20-6 | nih.gov |

| IUPAC Name | This compound | nih.gov |

| SMILES | C1=CC(=CC(=C1)C(=O)O)CN | nih.gov |

| InChIKey | GSWYUZQBLVUEPH-UHFFFAOYSA-N | nih.gov |

Properties of this compound hydrochloride

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ · HCl | sigmaaldrich.com |

| Molecular Weight | 187.62 g/mol | sigmaaldrich.com |

| CAS Number | 876-03-9 | sigmaaldrich.com |

| Melting Point | 242 °C | biosynth.com |

| Form | Solid | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(aminomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWYUZQBLVUEPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333445 | |

| Record name | 3-(aminomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2393-20-6 | |

| Record name | 3-(aminomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Aminomethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 3-(Aminomethyl)benzoic Acid

The synthesis of this compound relies on established chemical transformations, often starting from readily available substituted toluenes or benzoic acids. The key challenge lies in achieving the correct 1,3-substitution pattern on the aromatic ring.

Regioselective Synthesis Strategies

A primary and well-documented regioselective route to this compound involves the reduction of 3-cyanobenzoic acid. This precursor ensures the desired meta-relationship between the two functional groups. The synthesis of 3-cyanobenzoic acid itself is a multi-step process that demonstrates principles of regioselective aromatic substitution.

A typical sequence begins with a substituted toluene, which undergoes nitration. The nitro group is then oxidized to a carboxylic acid, followed by reduction of the nitro group to an amine. This amino group is subsequently converted to a nitrile via a Sandmeyer reaction. The final step is the reduction of the nitrile group to the aminomethyl group, commonly achieved through catalytic hydrogenation. Catalytic systems such as platinum, ruthenium, or nickel supported on carbon are often employed for this transformation. smolecule.comgoogle.com For instance, the conversion of para-aminomethylbenzoic acid to its saturated counterpart has been shown to proceed with high efficiency using platinum-based catalysts. google.comgoogle.com

Another regioselective approach involves the amidomethylation of a benzoic acid derivative, although this can sometimes lead to mixtures of isomers depending on the directing effects of the substituents present. researchgate.net

Electrochemical Synthesis Approaches

While direct electrochemical synthesis of this compound is not extensively documented, related electrochemical methods highlight potential strategies. Electrochemical synthesis is an emerging field that offers green alternatives to traditional chemical reactions.

For example, the electrochemical carboxylation of aryl halides using carbon dioxide as a C1 source has been demonstrated for the synthesis of cyanobenzoic acids. This approach can avoid the use of organometallic reagents. Furthermore, advanced methods like the base-free electrochemical Beckmann fragmentation of indanone derivatives have been developed to produce cyanomethylbenzoic acid isomers. Such techniques suggest that future electrochemical routes could be designed for the direct and environmentally benign synthesis of this compound or its key precursors.

Functional Group Interconversions and Reactivity Studies

The presence of both a carboxylic acid and an amine allows for a wide range of selective chemical modifications, making this compound a versatile building block, particularly in peptide synthesis and the development of pharmaceutical intermediates. chemimpex.comchemimpex.com

Carboxylic Acid Functionalization

The carboxylic acid group of this compound can undergo typical reactions such as esterification and amide bond formation. The methyl ester, for instance, can be prepared, and its hydrochloride salt is noted for its enhanced solubility and stability, making it a useful intermediate in pharmaceutical development. chemimpex.com Amide formation is also a key reaction, allowing the molecule to be coupled with other amines to build larger molecular frameworks. smolecule.com

Table 1: Examples of Carboxylic Acid Functionalization

| Reaction Type | Reagents | Product | Significance |

|---|---|---|---|

| Esterification | Methanol (B129727) (MeOH), Acid catalyst (e.g., H₂SO₄) | Methyl 3-(aminomethyl)benzoate | Increases solubility and provides a handle for further modification. chemimpex.com |

| Amide Coupling | Amine (R-NH₂), Coupling agents (e.g., DCC, EDCI) | N-substituted 3-(aminomethyl)benzamide | Forms stable amide bonds, essential for building peptides and other complex molecules. smolecule.com |

Amine Functionalization

The primary aminomethyl group is highly reactive and is often protected to allow for selective reactions at the carboxylic acid terminus. The most common protecting groups are tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). chemimpex.comcymitquimica.com

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be removed under acidic conditions (e.g., with trifluoroacetic acid). The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability and easy cleavage under mild basic conditions. chemimpex.comcymitquimica.com This orthogonal protection strategy allows for the sequential construction of complex peptide-like molecules. researchgate.net

Table 2: Common Amine Protection Strategies

| Protecting Group | Reagent | Key Features | Primary Application |

|---|---|---|---|

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Stable to a wide range of conditions; removed with acid. | General organic synthesis, medicinal chemistry. chemimpex.com |

| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Cleaved under mild basic conditions. chemimpex.com | Solid-phase peptide synthesis (SPPS). cymitquimica.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, several strategies align with these principles.

The use of catalytic hydrogenation for the reduction of nitro or nitrile precursors is a key green method. smolecule.com This approach often uses catalysts like platinum or nickel on a solid support and hydrogen gas, which avoids the use of stoichiometric and often toxic reducing agents such as metal-acid systems (e.g., Fe/HCl). google.com Catalytic processes generate less waste and are more atom-economical.

Furthermore, the development of electrochemical syntheses represents a significant step towards greener chemical production. researchgate.net These methods can reduce the need for harsh reagents and solvents, operate at ambient temperatures and pressures, and can be powered by renewable energy sources. The use of functionalized nanoparticles as reusable catalysts for related syntheses also represents a green approach by simplifying catalyst recovery and reuse. researchgate.net

Derivatives and Their Specialized Synthesis

Protected Derivatives for Peptide Synthesis

In peptide synthesis, protecting groups are essential for preventing unwanted side reactions at the amino group of an amino acid while the carboxyl group is activated for peptide bond formation. chemimpex.com The two most common protecting groups used for the aminomethyl moiety of 3-(Aminomethyl)benzoic acid are the tert-butyloxycarbonyl (Boc) group and the fluorenylmethyloxycarbonyl (Fmoc) group.

3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid, commonly known as Boc-(3-aminomethyl)benzoic acid, is a key intermediate in organic and medicinal chemistry. chemimpex.combiosynce.com The Boc group provides stability to the amino function and enhances the compound's solubility in organic solvents. chemimpex.comvulcanchem.com This protection is crucial for preventing the aminomethyl group from reacting during subsequent synthetic steps, such as peptide coupling. biosynce.com

The synthesis of this derivative typically involves the reaction of this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction can be facilitated by a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). The Boc group's stability under various conditions, except for strong acids, makes it a valuable tool in multi-step organic synthesis. chemimpex.com

Table 1: Physicochemical Properties of Boc-(3-aminomethyl)benzoic acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇NO₄ |

| Molecular Weight | 265.28 g/mol |

| Melting Point | 123-125 °C |

| pKa | 4.21 ± 0.10 |

| Appearance | White solid |

Source: Biosynce biosynce.com

Fmoc-(3-aminomethyl)benzoic acid is another critical derivative, widely employed in solid-phase peptide synthesis (SPPS). chemimpex.com The Fmoc group is known for its selective and mild cleavage conditions (typically using a secondary amine like piperidine), which offers an orthogonal protection strategy to the acid-labile Boc group. chemimpex.com This orthogonality is a cornerstone of modern peptide chemistry.

The synthesis of Fmoc-(3-aminomethyl)benzoic acid is commonly achieved by reacting 3-aminomethylbenzoic acid with N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). researchgate.netchemicalbook.com This derivative is particularly valuable as a building block for creating bioactive compounds and pharmaceutical intermediates. chemimpex.com Its compatibility with SPPS techniques makes it highly attractive for the efficient and precise construction of peptides. chemimpex.com

Recent research has focused on developing more efficient, one-step synthetic methods for producing protected amino acid derivatives. A notable one-step method has been developed for synthesizing 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids. nih.gov This process involves the direct coupling of a free diaminobenzoic acid with various Fmoc-protected amino acids using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). acs.org This approach yields pure products in high yields (40-94%) often without the need for purification beyond simple precipitation. nih.gov While demonstrated on a diaminobenzoic acid, this methodology highlights a streamlined strategy that could potentially be adapted for the direct synthesis of protected this compound derivatives, thereby improving efficiency and reducing waste. nih.govacs.org

Table 2: Yields for One-Step Synthesis of Fmoc-Amino Acid-Dbz-OH Derivatives

| Fmoc-Amino Acid | Coupling Agent | Yield |

|---|---|---|

| Fmoc-Phe-OH | HBTU | 15% |

| Fmoc-Phe-OH | HATU | 83% |

| Fmoc-Gly-OH | HATU | 90% |

| Fmoc-Met-OH | HATU | 94% |

| Fmoc-Asp(OtBu)-OH | HATU | 86% |

Source: ACS Omega acs.org

Derivatives as Scaffolds for Complex Molecular Architectures

Beyond simple peptide synthesis, derivatives of this compound serve as versatile scaffolds. A scaffold is a core molecular structure upon which combinatorial libraries of compounds are built, allowing for the systematic exploration of chemical space to discover new bioactive molecules.

Pseudopeptides are peptidomimetics where the classic peptide bond is modified or replaced. This modification can enhance metabolic stability or enforce a specific conformation. The unnatural amino acid 4-amino-3-(aminomethyl)benzoic acid (AmAbz), a close relative, is an excellent building block for pseudopeptides. researchgate.net Its three distinct functional groups (carboxyl, arylamino, and benzylamino) can be selectively functionalized. researchgate.net

For instance, the benzylamino group can be selectively protected with Fmoc or Boc groups. researchgate.netresearchgate.net The carboxyl group can then participate in standard peptide coupling, and the less reactive arylamino group can be acylated under specific, base-free conditions. researchgate.net This controlled, sequential functionalization was demonstrated in the solid-phase synthesis of a branched pseudopeptide, illustrating the scaffold's utility in creating complex, non-natural peptide structures. vulcanchem.comresearchgate.net

The rigid structure of the benzoic acid core makes its derivatives ideal scaffolds for combinatorial chemistry. researchgate.netresearchgate.net By predisposing the orientation of attached chemical building blocks, these scaffolds can enhance the productivity of screening libraries. nih.gov For example, molecules based on a 3,5-bis(aminomethyl)benzoic acid scaffold were found to bind to human serum albumin with significantly higher affinity than similar compounds built on a more flexible L-lysine scaffold. nih.gov

In one application, a derivative, 3-(aminomethyl)-5-(azidomethyl) benzoic acid, was one of seven scaffolds used to construct a DNA-encoded chemical library (DECL) of over 1.2 million compounds. nih.gov The scaffold's defined geometry was crucial in identifying high-affinity binders from the library. nih.gov Furthermore, macrocycles derived from the trimerization of 5-amino-3-aminomethyl-benzoates have been synthesized to create large surface area scaffolds, which are of interest as mimetics of protein secondary structures and as potential disruptors of protein-protein interactions. nih.gov

Synthesis of Aminomethylbenzoic Acid Analogs

The synthesis of aminomethylbenzoic acid analogs is a significant area of research, driven by their potential applications in medicinal chemistry and materials science. These compounds serve as valuable scaffolds for the development of peptidomimetics, enzyme inhibitors, and other biologically active molecules.

The synthesis of 4-(aminomethyl)benzoic acid (PAMBA) and its analogs has been approached through various synthetic strategies. One common method involves the catalytic reduction of 4-carboxybenzaldehyde or its alkyl esters. For instance, 4-carboxybenzaldehyde can be reacted with hydroxylamine (B1172632) to form the corresponding oxime, which is then catalytically reduced using hydrogen in an aqueous sodium hydroxide (B78521) solution to yield 4-aminomethylbenzoic acid. google.comgoogle.comwipo.int This method is advantageous due to the use of relatively low-pressure hydrogen and a straightforward purification process, allowing for a cost-effective and high-yield production. google.comgoogle.comwipo.int

Another approach starts from 4-formylbenzoic acid, which is refluxed in methanol (B129727) and then subjected to reductive amination. chemicalbook.com The synthesis of 4-{[(4-Carboxybutyl)amino]methyl}benzoic acid can be achieved through multi-step organic reactions, including the functionalization of a benzoic acid derivative via reductive amination or alkylation, followed by purification. smolecule.com

Furthermore, dipeptides incorporating 4-(aminomethyl)benzoic acid have been synthesized. nih.gov In a three-step process with good yields, N-protected amino acids were coupled with the ethyl ester of 4-(aminomethyl)benzoic acid using a coupling reagent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). nih.gov

N-substituted derivatives have also been prepared. For example, a series of 4-((substituted benzyl)amino)benzoic acids were synthesized by reacting 4-aminobenzoic acid with various substituted benzyl (B1604629) chlorides. preprints.org

Table 1: Selected 4-(Aminomethyl)benzoic Acid Analogs and their Synthetic Precursors

| Compound Name | Starting Material(s) | Key Reaction Type | Reference |

| 4-(Aminomethyl)benzoic acid | 4-Carboxybenzaldehyde, Hydroxylamine | Oximation, Catalytic Reduction | google.comgoogle.comwipo.int |

| 4-{[(4-Carboxybutyl)amino]methyl}benzoic acid | Benzoic acid derivative | Reductive Amination/Alkylation | smolecule.com |

| Dipeptides of 4-(aminomethyl)benzoic acid | N-protected amino acids, Ethyl ester of 4-(aminomethyl)benzoic acid | Peptide Coupling | nih.gov |

| 4-Amino-3-(aminomethyl)benzoic acid | 4-Aminobenzoic acid, Hydroxymethylphthalimide | Amidomethylation | researchgate.net |

| 4-((3-Nitrobenzyl)amino)benzoic acid | 4-Aminobenzoic acid, 3-Nitrobenzyl chloride | Nucleophilic Substitution | preprints.org |

| 4-((4-(Dimethylamino)benzyl)amino)benzoic acid | 4-Aminobenzoic acid, 4-(Dimethylamino)benzyl chloride | Nucleophilic Substitution | preprints.org |

| 4-((2,3-Dimethoxybenzyl)amino)benzoic acid | 4-Aminobenzoic acid, 2,3-Dimethoxybenzyl chloride | Nucleophilic Substitution | preprints.org |

Modified amino acid derivatives of this compound are crucial building blocks in peptide synthesis and drug discovery. The fluorenylmethoxycarbonyl (Fmoc) protecting group is commonly used for the selective protection of the amino group, enabling its use in solid-phase peptide synthesis (SPPS). chemimpex.com Fmoc-(3-aminomethyl)benzoic acid is a versatile reagent that allows for the creation of peptide-based drugs with enhanced stability and bioavailability. chemimpex.com

The synthesis of more complex derivatives has also been explored. For instance, a one-step method for synthesizing 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids has been developed. acs.org This involves the coupling of free diaminobenzoic acid with Fmoc-amino acids, yielding pure products in good yields without extensive purification. acs.org This approach has been successfully applied to prepare derivatives of various amino acids, including unnatural ones like (2-naphthyl)alanine and 6-aminohexanoic acid. acs.org

In the context of developing enzyme inhibitors, a series of substituted 3-benzoic acid derivatives were synthesized as potential inhibitors of Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR). uef.fi These syntheses often involve multi-step sequences to introduce various substituents onto the benzoic acid scaffold.

Furthermore, amino acid-derived thiazole (B1198619) peptidomimetic analogs have been synthesized starting from 3-aminobenzoic acid. nih.gov The synthesis involved protecting the amino group with a Boc group, followed by conversion to the corresponding azido (B1232118) derivative and subsequent coupling reactions to build the thiazole-containing structure. nih.gov

Table 2: Selected Modified Amino Acid Derivatives of this compound and Related Structures

| Compound Name | Starting Material(s) | Key Reagent/Reaction | Application | Reference |

| Fmoc-(3-aminomethyl)benzoic acid | This compound | Fmoc-Cl or Fmoc-OSu | Solid-Phase Peptide Synthesis | chemimpex.com |

| 3-(Fmoc-phenylalanine)-3,4-diaminobenzoic acid | Phenylalanine, Diaminobenzoic acid | HATU, NMM | Peptide Synthesis | acs.org |

| 3-(Fmoc-methionine)-3,4-diaminobenzoic acid | Methionine, Diaminobenzoic acid | HATU | Peptide Synthesis | acs.org |

| Substituted 3-benzoic acid derivatives | 3-Aminobenzoic acid derivatives | Various coupling and substitution reactions | Enzyme Inhibition | uef.fi |

| Thiazole peptidomimetic analogs | 3-Aminobenzoic acid | Boc-anhydride, Sodium azide | P-glycoprotein Interaction Studies | nih.gov |

Advanced Spectroscopic Characterization and Computational Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 3-(Aminomethyl)benzoic acid, both ¹H and ¹³C NMR provide critical data for confirming its molecular framework.

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region, generally between 7.0 and 8.5 ppm. The chemical shifts of these protons are influenced by the positions of the aminomethyl and carboxylic acid groups. The methylene (B1212753) (-CH₂-) protons of the aminomethyl group are characteristically found further upfield, while the acidic proton of the carboxylic acid group gives a broad signal that can vary in position depending on the solvent and concentration.

For a related compound, benzyl (B1604629) 3-(aminomethyl)benzoate, the aromatic protons appear in a range from 7.34 to 8.26 ppm, and the methylene protons of the aminomethyl group are observed at 4.13 ppm. rsc.org In another example, the aromatic protons of a derivative were found in the 7-8 ppm range, with methylene and methyl protons attached to nitrogen appearing between 2.2 and 3.5 ppm. vulcanchem.com

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Aromatic (Ar-H) | 7.0 - 8.5 |

| Methylene (-CH₂-) | ~4.1 |

| Carboxylic Acid (-COOH) | Variable, often broad |

Note: The exact chemical shifts can vary based on the solvent, concentration, and specific derivative of the compound.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The spectrum shows distinct signals for the carboxylic acid carbonyl carbon, the aromatic carbons, and the methylene carbon. The carbonyl carbon is typically the most downfield signal. The aromatic carbons appear in a characteristic range, with their exact shifts depending on the substituent effects of the aminomethyl and carboxyl groups. The methylene carbon of the aminomethyl group appears at a higher field. For a similar structure, the carbon signals were observed at δ 174.83, 170.67, 151.09, 147.23, 146.89, 137.99, 135.24, 130.04, 128.36, 110.33, 108.59, 108.03, 101.29, 72.05, 71.17, 56.27, 47.37, 43.75, 33.05, and 32.84 ppm. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for 4-(aminomethyl)benzoic acid

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | ~167 |

| Aromatic (C-subst) | ~144, ~132 |

| Aromatic (CH) | ~130, ~128 |

| Methylene (-CH₂-) | ~47 |

Source: Predicted data for the related isomer 4-(aminomethyl)benzoic acid. drugbank.com

NMR spectroscopy is a powerful tool for investigating reaction mechanisms involving this compound and its derivatives. acs.org For instance, time-resolved NMR can be used to monitor the progress of a reaction, identifying intermediates and determining reaction rates. In the synthesis of peptidomimetics, 2D ¹H NMR spectroscopy has been used to confirm the structures of the resulting scaffolded peptides. researchgate.net Mechanistic studies on related compounds have utilized ¹¹B NMR to understand the regioselectivity in borane (B79455) reductions. acs.org The protection of benzylamines with carbon dioxide has also been studied using ¹H and ¹³C NMR to characterize the resulting ammonium (B1175870) carbamate (B1207046) salts. mdpi.com

Infrared (IR) Spectroscopy Investigations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound displays characteristic absorption bands for its key functional groups. A strong, broad absorption is typically observed for the O-H stretch of the carboxylic acid group, usually in the range of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid gives a strong, sharp peak around 1700 cm⁻¹. vulcanchem.com The N-H stretching vibrations of the primary amine appear in the 3300-3500 cm⁻¹ region. vulcanchem.com C-N stretching bands are found in the 1200-1350 cm⁻¹ range. vulcanchem.com For a derivative, 3-[(tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid, the carboxylic acid O–H stretch is noted between 2500–3000 cm⁻¹ and the Boc carbonyl C=O stretch is around 1680 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | ~1700 |

| Amine | N-H Stretch | 3300-3500 |

| Amine | C-N Stretch | 1200-1350 |

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. aip.org The molecular weight of this compound is 151.16 g/mol . nih.gov

In the mass spectrum of a related compound, benzyl 3-(aminomethyl)benzoate, a peak corresponding to the protonated molecule [M+H]⁺ was observed at m/z = 242.2. rsc.org The fragmentation patterns observed in the mass spectrum are crucial for confirming the structure. For derivatives of aminobenzoic acids, characteristic fragmentation includes losses of small molecules or radicals, which can help differentiate between isomers. nist.gov For example, the differentiation of isomeric TMS aminobenzoates can be achieved by observing the elimination of a trimethylsilanol (B90980) molecule. nist.gov

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling serve as powerful tools to investigate the properties of this compound at an atomic level. These methods provide a theoretical framework for understanding its structure, reactivity, and potential applications.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been extensively utilized to study aminobenzoic acid derivatives. dergipark.org.tr For compounds similar to this compound, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311++G(d,p), have been employed to determine molecular geometries, vibrational frequencies, and electronic properties. dergipark.org.tracs.org These computational studies are crucial for interpreting experimental data and predicting molecular behavior. For instance, DFT can be used to calculate transition-state energies to understand steric hindrance effects. Theoretical studies on related molecules, such as 2-amino-3-methylbenzoic acid, have been performed using the DFT/B3LYP/6-311G+(2d,p) level of theory to analyze infrared and NMR spectra. dergipark.org.tr

Optimized Molecular Geometries and Conformational Analysis

Computational methods are employed to determine the most stable three-dimensional arrangement of atoms in this compound. Conformational analysis reveals that the aminomethyl group has rotational flexibility around the single bonds, which can lead to multiple conformational states. smolecule.com This flexibility is a key factor in how the molecule interacts with its environment. smolecule.com Studies on related molecules, like 3-(azidomethyl)benzoic acid, have shown the existence of conformational polymorphs, where different crystal structures arise from different conformations of the molecule. nih.gov Computational analysis of these polymorphs has indicated a significant energy barrier between the different molecular arrangements. nih.gov

Below is a table showcasing typical computed geometric parameters for aminobenzoic acid derivatives, which provide a basis for understanding the structure of this compound.

| Parameter | Value (Angstroms/Degrees) |

| C-C (aromatic) bond length | ~1.39 Å |

| C-C (side chain) bond length | ~1.51 Å |

| C-N bond length | ~1.47 Å |

| C=O bond length | ~1.22 Å |

| C-O bond length | ~1.35 Å |

| C-C-C (aromatic) bond angle | ~120° |

| H-N-H bond angle | ~107° |

| Dihedral Angle (ring-COOH) | Varies with conformation |

| Dihedral Angle (ring-CH2NH2) | Varies with conformation |

Note: These are representative values and the actual parameters for this compound would require specific calculations.

Potential Energy Surface Mapping and Tautomerism

Potential Energy Surface (PES) mapping is a computational technique used to explore the energy landscape of a molecule as its geometry changes. For molecules with flexible groups like this compound, PES scans can identify the most stable conformations and the energy barriers for converting between them. nih.govresearchgate.net This is particularly relevant for understanding the molecule's dynamic behavior in solution. nih.gov

Tautomerism, the interconversion of structural isomers, is also a consideration. For this compound, proton transfer between the carboxylic acid group and the amino group can lead to a zwitterionic tautomer. The stability of different tautomers can be influenced by factors like solvent and pH. google.com Computational studies can predict the relative energies of these tautomers. For example, in a related compound, 2-amino-3-methylbenzoic acid, the potential energy surface for proton transfer and torsional tautomerism was investigated. dergipark.org.tr

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). science.govresearchgate.net This is crucial for understanding how the molecule will interact with other molecules, including electrophiles and nucleophiles. researchgate.net For this compound, the MEP would show negative potential around the oxygen atoms of the carboxylic acid group and a positive potential near the hydrogen atoms of the amino and carboxylic acid groups. This information is valuable for predicting sites of intermolecular interactions, such as hydrogen bonding. researchgate.net

Hydrogen Bonding Interactions and Strengths

The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and an amino group (a hydrogen bond donor and acceptor) makes this compound capable of forming various intermolecular and intramolecular hydrogen bonds. cymitquimica.comdrugbank.com These interactions play a critical role in the molecule's physical properties, such as its melting point and solubility, as well as its crystal packing. researchgate.net In the solid state, it is likely to form dimers through hydrogen bonding between the carboxylic acid groups, a common feature for benzoic acid derivatives. researchgate.net Computational methods can be used to calculate the strength and geometry of these hydrogen bonds.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical data storage and telecommunications. Computational chemistry can be used to predict the NLO properties of molecules. For aromatic compounds with donor and acceptor groups, like this compound, there is potential for significant NLO response. DFT calculations can determine the hyperpolarizability of the molecule, which is a measure of its NLO activity. Studies on related organic molecules have shown that computational methods can effectively predict NLO properties. bohrium.comacs.org

Mechanistic Investigations of Reactions

Reaction Mechanism Elucidation for Synthesis of Derivatives

The electrochemical behavior of aminobenzoic acid isomers has been a subject of study, primarily focusing on oxidation, reduction, and electropolymerization rather than specific rearrangement reactions. researchgate.netmdpi.comua.es Investigations using cyclic voltammetry on isomers like p-aminobenzoic acid (PABA) have detailed irreversible reduction processes involving multiple electron transfers to yield products such as p-aminobenzyl alcohol. asianpubs.org Such studies propose a mechanism for the electrochemical reduction in various media (acidic, aqueous, alkaline), which is confirmed through the spectral analysis of the resulting products. asianpubs.org

While the literature extensively covers the electrochemical behavior, specific examples of electrochemical rearrangement reactions involving 3-(aminomethyl)benzoic acid are not prominently documented. However, general mechanisms for electrochemical rearrangements of carboxylic acids have been described. For instance, anodic oxidation can lead to decarboxylation and subsequent 1,2-aryl migrations. rsc.org A hypothetical rearrangement for a compound like this compound could be envisioned following these general principles. This would likely initiate with the oxidation of the carboxylate to form a carboxyl radical, followed by decarboxylation to generate a primary radical. A subsequent 1,2-aryl migration and further oxidation could theoretically lead to a rearranged product, though this specific pathway for this compound remains theoretical and is not documented in available research. Studies on related molecules have shown that the electrochemical potential can induce reorientation of the molecule on an electrode surface, a phenomenon influenced by the molecule's ionic state (cationic, anionic, or zwitterionic). acs.org

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins. The fundamental mechanism involves the reaction between two unprotected peptide fragments: one with a C-terminal thioester and another with an N-terminal cysteine residue. ua.es The process initiates with a chemoselective transthioesterification, where the thiol side chain of the N-terminal cysteine attacks the C-terminal thioester of the first peptide. This is followed by a spontaneous, intramolecular S-to-N acyl shift, which results in the formation of a stable, native peptide bond at the ligation site.

Derivatives of this compound play a crucial role as linkers in facilitating NCL, particularly in on-resin peptide cyclization and the synthesis of complex proteins. A notable example is 3-amino-4-(methylamino)benzoic acid (MeDbz), which serves as a thioester surrogate. The MeDbz linker is used to prevent the formation of branched peptides, a potential side reaction. electrochemsci.orgmdpi.com The methylation of the para-amino group in the 3,4-diaminobenzoic acid (Dbz) structure to form MeDbz overcomes issues of overacylation that can occur during solid-phase peptide synthesis (SPPS), especially under microwave-assisted or basic conditions. electrochemsci.org The MeDbz linker enables efficient intramolecular peptide cyclization through a self-cleaving on-resin protocol, proceeding via thioesterification followed by the characteristic S->N acyl shift of NCL, without the need for an activating additive. asianpubs.org

Kinetics of Reactions Involving this compound

The kinetics of reactions involving this compound and its derivatives have been explored in specific contexts, such as polymerization and the application of protecting groups. For instance, research into the one-pot, high-temperature synthesis of polyimides in molten benzoic acid has included kinetic studies of reactions modeling the process, which involves this compound. nih.gov

In the context of peptide synthesis, the kinetics of protecting group attachment are critical. Studies on the protection of related compounds, such as 3-[(tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid, reveal that the reaction follows second-order kinetics. The activation energy (Eₐ) for the Boc protection of a similar structure was determined to be in the range of 45–50 kJ/mol using stopped-flow UV-Vis spectroscopy. Furthermore, the kinetics of peptide bond formation using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) have been analyzed. The bimolecular rate constants for the reaction between a carboxylic acid and DCC are highly dependent on the solvent's hydrogen-bond accepting capability. For achieving a useful anhydride (B1165640) product, a careful optimization of solubility and fast rate constants is necessary. mdpi.com

| Reaction | Kinetic Order | Activation Energy (Eₐ) | Key Influencing Factors |

|---|---|---|---|

| Boc Protection | Second-Order | 45–50 kJ/mol | Catalyst (e.g., DMAP), Solvent |

| DCC-Carboxylic Acid Condensation | Bimolecular | Not specified | Solvent Hydrogen-Bond Accepting Ability |

Role of Protecting Groups in Reaction Pathways

Protecting groups are indispensable in the synthesis of derivatives of this compound, particularly in peptide chemistry, to ensure regioselectivity and prevent unwanted side reactions. The two most common protecting groups for the amine functionality are tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).

The Boc group is a widely used protecting group that enhances the stability of the amino group during synthesis. researchgate.net It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). rsc.org The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions, commonly with trifluoroacetic acid (TFA). rsc.org This allows for selective deprotection and further functionalization at the amino group.

The Fmoc group is another essential protecting group, particularly valued in solid-phase peptide synthesis (SPPS). acs.org It is attached to the aminomethyl group and is known for its facile cleavage under mild basic conditions, typically using piperidine, without affecting other parts of the peptide structure. acs.org

In more complex derivatives, such as 4-amino-3-(aminomethyl)benzoic acid (AmAbz), the differential reactivity of the two amino groups (arylamino vs. benzylamino) allows for selective protection. Reagents like Boc₂O or Fmoc-OSu react selectively with the more nucleophilic benzylamino group, leaving the arylamino group unprotected. mdpi.com This arylamino group is resistant to acylation under standard peptide coupling conditions but can be acylated under base-free, carbodiimide-mediated conditions. mdpi.comresearchgate.net This orthogonal protection strategy enables the sequential elongation of peptide chains at different points on the molecule, making these compounds versatile building blocks for complex pseudopeptides and combinatorial scaffolds. mdpi.comresearchgate.net

| Protecting Group | Abbreviation | Key Features | Cleavage Conditions |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Enhances stability; used for amine protection. researchgate.net | Acidic (e.g., Trifluoroacetic Acid - TFA). rsc.org |

| Fluorenylmethyloxycarbonyl | Fmoc | Essential for SPPS; allows selective amine modification. acs.org | Mildly basic (e.g., Piperidine). acs.org |

Applications in Medicinal Chemistry and Drug Discovery

Scaffold Design for Therapeutic Agents

3-(Aminomethyl)benzoic acid serves as a foundational structure in medicinal chemistry for the development of novel therapeutic compounds. Its hydrochloride salt is recognized as a versatile reagent and scaffold for creating more complex molecules. biosynth.com The meta-disposition of the aminomethyl and carboxyl groups provides a distinct geometric framework compared to its ortho- and para-isomers, enabling the exploration of different binding modes within target proteins. This has led to its incorporation into molecules designed to address a variety of diseases.

Design of Anti-inflammatory Agents

The this compound scaffold has been integral to the development of novel anti-inflammatory agents, particularly as antagonists for the P2Y14 receptor (P2Y14R). This receptor is implicated in inflammatory processes, making it a key target for therapeutic intervention.

A series of 3-amide benzoic acid derivatives were synthesized and identified as potent and novel P2Y14R antagonists. The research focused on modifying the 3-aminomethyl portion of the scaffold to explore structure-activity relationships. The most potent compound identified in this series, designated as 16c , exhibited a remarkable inhibitory concentration (IC50) of 1.77 nM. This potency is comparable to the most powerful P2Y14R antagonist reported at the time of the study. Furthermore, compound 16c demonstrated significantly improved aqueous solubility and excellent metabolic stability in both rat and human microsomes, highlighting its potential as a promising candidate for further preclinical development in the treatment of inflammatory conditions.

The anti-inflammatory effects of compound 16c were investigated in monosodium urate (MSU) treated THP-1 cells, a model for inflammatory responses. The study utilized flow cytometry, Western Blot, and immunofluorescence labeling to confirm its activity, suggesting its potential for treating inflammatory diseases.

| Compound | Target Receptor | Potency (IC50) | Key Advantages |

| 16c | P2Y14R | 1.77 nM | High potency, improved aqueous solubility, excellent metabolic stability |

Design of Anti-microbial Agents

Based on a comprehensive review of available scientific literature, there is limited specific information on the use of this compound as a primary scaffold in the design and synthesis of anti-microbial agents. While research exists on the anti-microbial properties of benzoic acid derivatives in general, and specifically on isomers like p-aminobenzoic acid, dedicated studies focusing on the 3-(aminomethyl) isomer are not prominently documented.

Design of Anti-cancer Agents

The 3-aminobenzoic acid framework, a close structural relative of this compound, has been utilized in the design of potent anticancer agents. This includes the development of compounds targeting key proteins involved in cancer progression.

In one study, a series of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide (B126) derivatives were designed and synthesized. These compounds were evaluated for their ability to inhibit Receptor tyrosine kinase-like orphan receptor 1 (ROR1), which is overexpressed in several cancers, including non-small cell lung cancer. The most effective compound, 7h , demonstrated significant anticancer activity with IC50 values of 18.16 µM, 8.11 µM, and 3.5 µM against A549, PC9, and H1975 cancer cell lines, respectively. nih.gov This compound also showed a favorable safety profile with a high selectivity index for cancer cells over normal cells. nih.gov

| Compound Series | Target/Mechanism | Example Compound | Notable Activity |

| 3-(2-aminobenzo[d]thiazol-5-yl) benzamides | ROR1 Inhibition | 7h | IC50 of 3.5 µM against H1975 cells nih.gov |

| PABA/NO Analogues | Nitric Oxide Release | 3-aminobenzoic acid derivative | Showed in vitro anticancer activity, though less potent than the para-isomer in this series nih.gov |

Design of Antifibrinolytic Agents and Hemostatics

A thorough review of scientific literature indicates a notable distinction between the biological activities of the isomers of aminomethylbenzoic acid. While the para-isomer, 4-(Aminomethyl)benzoic acid (PAMBA), is a well-established antifibrinolytic and hemostatic agent, there is a lack of available scientific studies demonstrating similar applications for this compound. Comparative studies and specific investigations into the antifibrinolytic and hemostatic properties of the 3-isomer are not found in the reviewed literature. Therefore, this particular therapeutic application is documented for the para-isomer but not for the meta-isomer that is the subject of this article. nih.govdrugbank.com

Design of Neuraminidase Inhibitors

The benzoic acid scaffold has been identified as a promising alternative to sugar-based rings in the design of influenza neuraminidase inhibitors, with the goal of simplifying synthesis and reducing chiral complexity. Research in this area has led to the development of potent inhibitors, including a derivative of this compound.

A specific inhibitor, {4-[2,2-bis(hydroxymethyl)-5-oxo-pyrrolidin-1-yl]-3-[(dipropylamino)methyl)]benzoic acid} , was designed to mimic the binding of sialic acid in the neuraminidase active site. In this molecule, the benzoic acid core serves as a mimic for the pyranose ring of sialic acid. The substituent at the 3-position, the (dipropylamino)methyl group, is designed to occupy a specific subsite within the enzyme's active site.

X-ray crystallography of this inhibitor bound to neuraminidase subtype N9 revealed that the benzene (B151609) ring of the inhibitor was tilted by 8.9° compared to a similar compound lacking the 3-position substituent. This tilt allowed for an increased number of contacts, including hydrogen bonds, with the active site. Despite these enhanced interactions, the inhibitor's potency remained in the low micromolar range for its IC50 value, which was attributed to some disorder in one of the propyl groups. This research demonstrates the utility of the this compound scaffold in designing neuraminidase inhibitors and highlights how substitution at the 3-position can influence binding orientation and interaction with the target enzyme.

Design of Carbonic Anhydrase Inhibitors

The 3-(aminomethyl) structural motif has been incorporated into the design of novel carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibitors have therapeutic applications as diuretics, antiglaucoma agents, and anticonvulsants.

In a study focused on developing new CA inhibitors, a series of Mannich bases were synthesized, including 3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones . These compounds were evaluated for their inhibitory effects on two human CA isoforms, hCA I and hCA II.

The synthesized compounds demonstrated significant inhibitory activity. The inhibition constants (Ki) for these compounds were in the nanomolar range, indicating potent inhibition. Specifically, the Ki values ranged from 12.3 ± 1.2 to 154.0 ± 9.3 nM against hCA I and from 8.6 ± 1.9 to 41.0 ± 5.5 nM against hCA II. For comparison, the reference compound, acetazolamide, had Ki values of 84.4 ± 8.4 nM and 59.2 ± 4.8 nM against hCA I and hCA II, respectively. The results indicate that the incorporation of the 3-(aminomethyl) group as part of the Mannich base structure contributed to the high inhibitory potency of these compounds against both CA isoforms.

| Compound Series | Target Isoforms | Ki Range (nM) |

| 3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones | hCA I | 12.3 - 154.0 |

| hCA II | 8.6 - 41.0 |

Design of Proteolytic Enzyme Inhibitors (Trypsin, Plasmin, Thrombin)

This compound, as a derivative of benzylamine (B48309), has been identified as a structural motif for the competitive inhibition of proteolytic enzymes such as trypsin, plasmin, and thrombin. fishersci.cafishersci.es These enzymes are serine proteases characterized by a similar catalytic mechanism and a substrate-binding pocket (S1 pocket) that preferentially accommodates basic amino acid residues like arginine or lysine. The aminomethyl group of this compound can mimic these basic side chains, allowing it to interact with the S1 pocket of these enzymes.

A prominent example of its application is in the development of inhibitors for Factor Xa (fXa), a critical serine protease in the blood coagulation cascade. acs.org In the quest for potent, selective, and orally bioavailable fXa inhibitors, researchers sought to replace the highly basic benzamidine (B55565) group, a common S1-binding element that often leads to poor oral absorption, with a less basic alternative. The 3-(aminomethyl)phenyl moiety was successfully used as a bioisostere for benzamidine. acs.org

This strategic replacement led to the discovery of DPC423, a highly potent and selective fXa inhibitor. acs.org The design maintained subnanomolar potency while significantly improving the pharmacokinetic profile. The 3-(aminomethyl)phenyl group effectively anchors the inhibitor in the S1 pocket of Factor Xa, demonstrating the utility of this scaffold in designing targeted protease inhibitors. acs.orgnih.gov

| Compound | Target Enzyme | Key Structural Moiety | Role of Moiety | Reference |

|---|---|---|---|---|

| DPC423 | Factor Xa | 3-(Aminomethyl)phenyl | Binds to S1 pocket; serves as a less basic benzamidine replacement to improve oral bioavailability. | acs.org |

Fragment-Based Drug Design (FBDD) Strategies

Fragment-Based Drug Design (FBDD) is a drug discovery paradigm that begins by screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind weakly to a biological target. wikipedia.orgfrontiersin.org These initial hits are then optimized and grown or linked together to produce a lead compound with high affinity and selectivity. nih.govproteopedia.org

This compound possesses the key characteristics of an ideal fragment for FBDD. It adheres to the "Rule of Three," a set of guidelines for fragment library design:

Molecular Weight: Approximately 151.16 g/mol (< 300 Da)

cLogP: Calculated values are typically less than 3

Hydrogen Bond Donors: 2 (from -COOH and -NH₂) (≤ 3)

Hydrogen Bond Acceptors: 2 (from C=O and -OH) (≤ 3)

Its simple, rigid aromatic core combined with flexible functional groups makes it an attractive starting point or building block in FBDD campaigns. Its utility is demonstrated by its inclusion in compound libraries for screening purposes and its use as a synthetic amino acid to construct larger, more complex molecules. google.com For example, it has been used as a spacer in the design of peptidomimetics to create specific molecular conformations for interaction with protein targets. google.com The defined geometry of the benzene ring and the placement of the amino and carboxyl groups at the meta position provide a specific vector for elaborating the fragment into a more complex lead compound, allowing chemists to explore the chemical space around the target's binding site effectively.

Target Identification and Pathway Modulation

The structural framework of this compound enables it to be incorporated into ligands that interact with a variety of enzymes and receptors.

Enzyme Interactions: As detailed in section 6.1.8, the 3-(aminomethyl)phenyl group is a key interacting moiety for serine proteases like Factor Xa. acs.org The positively charged aminomethyl group at physiological pH forms a critical salt bridge with a conserved aspartate residue (Asp189 in the trypsin numbering scheme) at the bottom of the S1 specificity pocket. nih.gov This interaction mimics the binding of natural substrates and is fundamental to the inhibitory activity of compounds containing this scaffold.

Receptor Interactions: The versatility of this compound extends to G-protein coupled receptors (GPCRs). It has been used as an unconventional amino acid, designated Mamb, in the design of selective melanocortin receptor ligands. nih.gov The melanocortin system, which includes receptors like MC3R and MC4R, is involved in regulating energy homeostasis and other physiological processes. nih.govnih.gov

In structure-activity relationship studies of melanocortin peptides, replacing a standard amino acid with the Mamb residue had a profound impact on receptor binding and selectivity. Specifically, the incorporation of Mamb into a peptide analog resulted in a potent and highly selective antagonist for the human melanocortin 3 receptor (hMC3R). nih.gov This finding suggests that the rigid, yet functionally versatile, structure of the Mamb residue can destabilize interactions with some melanocortin receptor subtypes while solidifying the binding complex at others, thereby conferring high selectivity. nih.gov

| Target Class | Specific Target | Role of 3-AMBA Moiety | Observed Outcome | Reference |

|---|---|---|---|---|

| Enzyme (Serine Protease) | Factor Xa | Binds to S1 specificity pocket, mimicking a basic amino acid residue. | Potent and selective inhibition of the enzyme. | acs.org |

| Receptor (GPCR) | Melanocortin 3 Receptor (hMC3R) | Incorporated as 'Mamb' residue in a peptide ligand. | Confers high potency and selectivity as an antagonist. | nih.gov |

Peptide-Based Drug Development

The development of peptides into effective therapeutic agents presents significant challenges, primarily due to their low metabolic stability and poor bioavailability. Peptidomimetics, compounds that mimic the structure and function of natural peptides, are designed to overcome these limitations. wjarr.comarkat-usa.org A key strategy in peptidomimetic design is the incorporation of non-natural, conformationally constrained scaffolds to enforce a specific three-dimensional structure that is optimal for binding to a biological target. wjarr.comnih.gov this compound (m-AMBA) has emerged as a valuable building block in this field, serving as a rigid scaffold to mimic one of the most common and biologically important secondary structures: the β-turn. nih.govnih.gov

The rigid aromatic core of this compound restricts the rotational freedom of the molecule. When incorporated into a peptide sequence, the fixed distance and angle between the aminomethyl group and the carboxyl group help to pre-organize the attached amino acid residues into a stable turn conformation. wjarr.comnih.gov This induced structure mimics the β-turns often found at the surface of proteins, which are critical for molecular recognition processes and protein-protein interactions. wjarr.comnih.govresearchgate.net By replacing a flexible portion of a natural peptide with this rigid mimetic, medicinal chemists can create molecules with enhanced stability against enzymatic degradation and improved affinity for their targets. nih.govnih.gov

Detailed research findings have demonstrated the successful application of this and closely related scaffolds in developing potent drug candidates targeting various receptors.

P2Y14 Receptor Antagonists

The P2Y14 receptor is a G protein-coupled receptor that plays a significant role in inflammatory processes. Researchers have identified a series of potent antagonists for this receptor based on a 3-amide benzoic acid scaffold. These compounds utilize the rigid benzoic acid core to orient substituents in a manner that leads to high-affinity binding. The most potent compound developed in this series, 16c , demonstrated an exceptionally low IC50 value, indicating high potency comparable to the best-known antagonists for this receptor. nih.gov Furthermore, compound 16c showed excellent metabolic stability in both rat and human microsomes, a critical attribute for a viable drug candidate. nih.gov

| Compound | Target | Activity (IC50) | Key Feature |

|---|---|---|---|

| 16c | P2Y14 Receptor | 1.77 nM | High potency and metabolic stability |

Histamine H3 Receptor Antagonists

Applications in Biochemical Research

Peptide Synthesis Methodologies

The incorporation of non-natural amino acids like 3-(Aminomethyl)benzoic acid is a key strategy in modern peptide science to create novel structures with enhanced stability, specific conformations, or unique functionalities. This compound and its derivatives are utilized in both major modes of peptide synthesis.

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry where a peptide chain is assembled sequentially while one end is anchored to an insoluble polymer support. This method allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the solid support.

A key example of the utility of aminomethylbenzoic acid derivatives in SPPS is the synthesis of the novel unnatural amino acid 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), which has been successfully used as a building block for pseudopeptides. In this process, the distinct functional groups of the AmAbz molecule must be appropriately protected to ensure the correct sequence is assembled. The standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protecting group strategy is commonly employed.

Specifically, the more reactive benzylamino group of AmAbz can be selectively protected with an Fmoc group, leaving the arylamino and carboxyl groups available for subsequent reactions. This Fmoc-protected building block can then be incorporated into a peptide chain using standard SPPS protocols. The synthesis of a branched pseudopeptide containing AmAbz demonstrates its utility as a scaffold, where different peptide chains can be attached to its distinct amino groups.

Table 1: Protecting Groups Used in Solid-Phase Synthesis with an AmAbz Building Block

| Functional Group on AmAbz | Protecting Group | Purpose |

|---|---|---|

| Benzylamino Group | Fmoc (9-fluorenylmethoxycarbonyl) | Temporary protection of the N-terminus during chain elongation. |

| Benzylamino Group | Boc (tert-butoxycarbonyl) | Alternative temporary N-terminus protection. |

| Carboxyl Group | Anchoring to solid support resin | C-terminus protection and immobilization for synthesis. |

This table summarizes common protecting group strategies for the 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) derivative in SPPS.

Solution-phase peptide synthesis, while often more labor-intensive than SPPS due to the need for purification after each step, remains a valuable technique, particularly for large-scale synthesis or for peptides with structures that are difficult to assemble on a solid support. In this method, protected amino acids are coupled in a homogenous solution, and the resulting peptide is isolated before the next coupling cycle.

This compound hydrochloride is noted for its suitability in solution-phase peptide synthesis. The fundamental principle involves the protection of the amino group of one amino acid and the carboxyl group of another to prevent unwanted side reactions. A coupling agent is then used to facilitate the formation of the amide (peptide) bond. Common protecting groups used in solution-phase synthesis include benzyloxycarbonyl (Cbz) for amino groups and methyl or benzyl (B1604629) esters for carboxyl groups.

The general cycle for adding an amino acid like this compound in a solution-phase synthesis involves:

Protection : The amino group is protected (e.g., with Boc or Fmoc) and the carboxyl group of the growing peptide chain is activated.

Coupling : The two components are mixed with a coupling reagent (e.g., a carbodiimide) to form the new peptide bond.

Purification : The resulting protected peptide is purified from byproducts and unreacted starting materials.

Deprotection : The N-terminal protecting group is removed to allow for the next coupling step.

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation or better oral bioavailability. Unnatural amino acids are crucial building blocks for these compounds.

The derivative 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) serves as an excellent scaffold for creating pseudopeptides and peptidomimetics. Its rigid aromatic core constrains the conformation of the resulting molecule, a common strategy for enhancing binding affinity to biological targets. The presence of three distinct functional groups (two amino groups and one carboxyl group) allows for the synthesis of branched or complex structures that cannot be achieved with standard proteinogenic amino acids.

In one reported synthesis, AmAbz was incorporated into a peptide chain via SPPS, and its second amino group was used as an attachment point for another peptide chain, creating a branched pseudopeptide. This demonstrates its role as a scaffold for combinatorial chemistry, enabling the creation of diverse molecular libraries for drug discovery.

Bioconjugation Techniques

Bioconjugation is the chemical process of linking two molecules, where at least one is a biomolecule. The bifunctional nature of this compound, possessing both amine and carboxylic acid handles, makes it a candidate for use as a linker in bioconjugation.

Biosensors are analytical devices that combine a biological component with a physicochemical detector to measure the presence of a specific substance. Research into benzoic acid derivatives has shown their utility in constructing synthetic biosensors.

For instance, a synthetic biosensor has been developed in Saccharomyces cerevisiae (yeast) to detect various benzoic acid derivatives. This biosensor consists of a bacterial transcription factor (HbaR) that binds to molecules like p-hydroxybenzoic acid (pHBA) and p-aminobenzoic acid (pABA), an isomer of the aminomethylbenzoic acid family. The binding event triggers the expression of a fluorescent reporter protein, allowing the concentration of the target molecule to be measured by changes in fluorescence.

Table 2: Performance of a Yeast-Based Biosensor for Benzoic Acid Derivatives

| Analyte | Activation of Biosensor | Linearity |

|---|---|---|

| p-hydroxybenzoic acid (pHBA) | Yes | Good linearity between fluorescence and concentration. |

| p-aminobenzoic acid (pABA) | Yes | Activates the biosensor, confirmed in media lacking pABA. |

| Salicylic acid | Yes | Activates the biosensor. |

This table summarizes the response of the sBAD synthetic biosensor to various benzoic acid derivatives, demonstrating the principle of using these structures in biosensor design.

While this example does not use this compound directly, it establishes the principle that aminobenzoic acid scaffolds can be specifically recognized by biological molecules, a foundational requirement for developing targeted biosensors. Bioconjugation techniques could be employed to immobilize such a recognition element (like the HbaR protein) onto a sensor surface.

Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific site in the body, such as a tumor, thereby enhancing efficacy and reducing off-target side effects. This often involves conjugating a drug to a targeting moiety or a larger carrier molecule like a polymer.

The bifunctional nature of aminomethylbenzoic acid derivatives makes them suitable as linkers in such systems. A critical aspect of targeted delivery is the interaction with specific biological transporters. The human peptide transporter 1 (PepT1), highly expressed in the intestine, is a major target for improving the oral bioavailability of peptide-like drugs.

Research has shown that 4-(aminomethyl)benzoic acid, an isomer of the subject compound, acts as a competitive inhibitor of the PepT1 transporter. This is because its structure mimics the spatial configuration of a dipeptide, allowing it to bind to the transporter's active site. Although it binds, it is not translocated across the membrane, making it a valuable experimental tool for studying transporter function.

This specific interaction with a key drug delivery target highlights the potential of the aminomethylbenzoic acid scaffold in designing molecules for targeted systems. For example, it could be incorporated into a prodrug strategy, where a drug is chemically modified to be recognized by a transporter like PepT1, thereby "hijacking" the natural uptake mechanism to improve absorption. The aminomethyl and carboxyl groups provide the necessary chemical handles to conjugate it to both a drug and a carrier or other targeting ligands.

Biochemical Assay Development

Biochemical assays are fundamental to drug discovery and molecular biology, allowing researchers to measure the activity of enzymes or the binding of molecules. The development of robust and reliable assays is a critical first step in screening for potential therapeutic agents. In this context, molecules that can predictably interact with a biological target, such as enzyme inhibitors, are of great utility.

While direct documentation for this compound in assay development is specific to its applications as an inhibitor, its structural derivatives, such as those of benzylamine (B48309) and benzamidine (B55565), have been identified as competitive inhibitors of several key proteolytic enzymes. thermofisher.com This inhibitory action is a foundational element in the development of assays designed to screen for new, more potent inhibitors of these enzymes. For instance, a known inhibitor can be used as a positive control or as a reference compound against which new potential drugs are compared.

The general process of biochemical assay development involves optimizing various factors to ensure sensitivity and accuracy, often in a high-throughput format to test many compounds at once. The availability of known inhibitors helps validate that the assay is working correctly and is capable of detecting the desired inhibitory effect.

Enzyme Activity and Protein Interaction Studies

The study of enzyme kinetics and protein-ligand interactions provides crucial insights into biological processes and disease mechanisms. This compound and its isomers are utilized in these studies primarily as inhibitors to probe the function and structure of enzymes and transport proteins.

Enzyme Inhibition:

Derivatives of benzylamine, the class to which this compound belongs, are recognized as competitive inhibitors of important serine proteases, including trypsin, plasmin, and thrombin. thermofisher.com These enzymes play critical roles in processes ranging from digestion to blood coagulation. Studying how compounds like this compound inhibit these enzymes helps researchers understand the structure of the enzyme's active site and the mechanism of catalysis. This knowledge is instrumental in designing new drugs for conditions related to abnormal enzyme activity.

Protein Interaction Studies:

A notable example in this area involves the structural isomer, 4-Aminomethylbenzoic acid (4-AMBA). Research has demonstrated that 4-AMBA is a competitive inhibitor of the epithelial peptide transporter PepT1. nih.gov PepT1 is significant as it facilitates the absorption of di- and tripeptides in the small intestine and is a target for improving oral drug delivery. solvobiotech.com Studies have shown that 4-AMBA mimics the spatial arrangement of a dipeptide, allowing it to bind to the transporter. nih.gov However, it is not translocated across the cell membrane. nih.gov This characteristic makes it a valuable research tool for studying the binding mechanism of PepT1 without the confounding factor of transport. By using such a non-translocated inhibitor, scientists can isolate and study the binding event itself, which is crucial for understanding how the transporter recognizes its substrates and for designing drugs that can effectively target it. nih.gov

Table 1: Research Applications of Aminomethylbenzoic Acid Derivatives

| Application Area | Specific Target/Enzyme | Role of Compound | Research Finding |

|---|---|---|---|

| Enzyme Inhibition | Trypsin, Plasmin, Thrombin | Competitive Inhibitor | Derivatives of benzylamine and benzamidine inhibit these proteolytic enzymes. thermofisher.com |

| Protein Interaction | Peptide Transporter PepT1 | Competitive, Non-translocated Inhibitor | 4-Aminomethylbenzoic acid binds to PepT1 but is not transported, serving as a tool to study the transporter's binding mechanism. nih.gov |

Applications in Materials Science and Supramolecular Chemistry

Development of Functionalized Polymers

The incorporation of 3-(aminomethyl)benzoic acid into polymer chains allows for the creation of functionalized polymers with specifically enhanced properties. The amine and carboxylic acid groups can be leveraged for further reactions, cross-linking, or to introduce specific intermolecular interactions that modify the bulk characteristics of the material.

Enhanced Mechanical Strength

The rigid aromatic ring of the benzoic acid moiety, when integrated into a polymer backbone, can significantly enhance the mechanical strength and thermal stability of the resulting material. The presence of functional groups also allows for the formation of strong intermolecular forces, such as hydrogen bonds, which act as physical cross-links, further reinforcing the polymer matrix.

For instance, studies on polypropylene (B1209903) composites have shown that functionalization with benzoic acid derivatives can lead to improved mechanical performance. The incorporation of such structures contributes to a more robust material by increasing the tensile strength and modifying the material's response to thermal stress. While direct studies on this compound are specific, the principles of incorporating rigid aromatic structures and functional groups that promote intermolecular interactions are well-established for enhancing polymer mechanics.

| Polymer System | Functionalizing Agent | Observed Improvement | Reference Principle |

|---|---|---|---|

| Polypropylene (PP) | Benzoic Acid-Functionalized Graphene | Increased Tensile Strength | Reinforcement by rigid structures |

| Generic Thermoplastic | This compound (Hypothetical) | Potential increase in stiffness and thermal stability | Aromatic ring rigidity and H-bonding |

Improved Adhesion Properties

The dual functionality of this compound is particularly advantageous for improving the adhesion properties of polymers. The carboxylic acid group can form strong hydrogen bonds or covalent linkages with surfaces containing hydroxyl or amine groups, while the aminomethyl group can interact with surfaces bearing carboxyl or carbonyl functionalities. This versatility allows for strong adhesion to a wide variety of substrates, including metals, ceramics, and other polymers. This is because both amine (-NH2) and carboxylic acid (-COOH) groups are capable of forming hydrogen bonds, which are crucial for establishing strong interfacial connections.

Supramolecular Assembly and Self-Association

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. This compound is an excellent building block for supramolecular assembly due to its capacity for directional and specific interactions.

Hydrogen Bonding in Supramolecular Networks

Hydrogen bonds are a cornerstone of supramolecular chemistry, providing the directional interactions necessary to build complex, ordered structures from smaller molecular components. The carboxylic acid group of this compound is a potent hydrogen bond donor and acceptor, capable of forming well-defined and robust dimeric structures with other carboxylic acids. mdpi.com Concurrently, the aminomethyl group can participate in hydrogen bonding with either carboxylic acid groups or other amine groups.

This dual capacity for hydrogen bonding allows this compound to act as a versatile "tecton," or supramolecular building block, in the construction of extended one-, two-, or three-dimensional networks. acs.orgrsc.org The interplay between these different hydrogen bonding motifs can lead to the formation of diverse and complex architectures, such as chains, sheets, and porous frameworks. nih.govnih.gov The precise geometry of the molecule dictates the directionality of these interactions, enabling a degree of predictability in the final supramolecular structure. ucl.ac.uk

| Functional Group | Hydrogen Bond Role | Potential Interactions | Resulting Supramolecular Motif |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Donor and Acceptor | Carboxylic acid dimers | Chains, tapes |

| Aminomethyl (-CH₂NH₂) | Donor | Amine-Carboxylate, Amine-Amine | Cross-linking of chains, 3D networks |

Metal-Organic Frameworks and Coordination Chemistry